

An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzyl bromide

Cat. No.: B035038

[Get Quote](#)

CAS Number: 19614-12-1

This technical guide provides a comprehensive overview of **2-Bromo-5-methoxybenzyl bromide**, a significant reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, safety information, synthesis protocols, and key applications, presenting data in a clear and accessible format.

Chemical and Physical Properties

2-Bromo-5-methoxybenzyl bromide, also known as 4-Bromo-3-(bromomethyl)anisole, is a disubstituted aromatic compound.^{[1][2][3]} Its chemical structure features a benzene ring substituted with a bromo group, a methoxy group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic chemistry.

The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₈ H ₈ Br ₂ O	[2][4][5]
Molecular Weight	279.96 g/mol	[2][4]
Appearance	White to light yellow or pale brown crystalline powder/solid	[1][3][5]
Melting Point	90-94 °C	[3][6][7]
Boiling Point	299.6 °C at 760 mmHg	[3][4]
Flash Point	120.3 °C	[3][4]
Solubility	Soluble in hot methanol; Slightly soluble in water	[3][7]
SMILES String	COc1ccc(Br)c(CBr)c1	[5][6]
InChI Key	MURVUTUZSUEIGI- UHFFFAOYSA-N	[5][6]
Density	1.759 g/cm ³	[3]

Safety and Handling

2-Bromo-5-methoxybenzyl bromide is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[6] It can cause severe skin burns and eye damage.[2] Adherence to appropriate safety protocols is mandatory when working with this compound.

Safety Information	Details	References
Pictogram	GHS05 (Corrosion)	[6]
Signal Word	Danger	[6]
Hazard Statement	H314: Causes severe skin burns and eye damage	[2][6]
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363	[6]
Hazard Classification	Skin Corrosion 1B, Eye Damage 1	[2][6]
Storage Class	8A - Combustible corrosive hazardous materials	[6]
Recommended PPE	Eyeshields, faceshields, gloves, Type P3 (EN 143) respirator cartridges	[6]

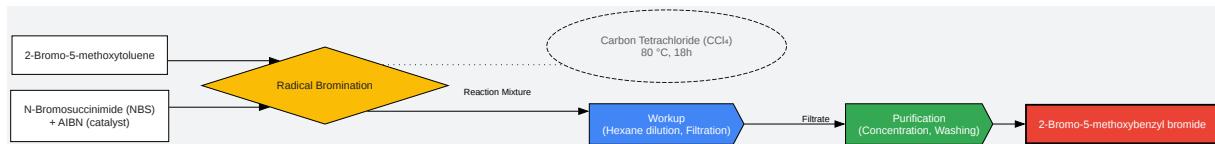
Synthesis Protocols

The synthesis of **2-Bromo-5-methoxybenzyl bromide** typically involves the bromination of a substituted toluene derivative. A common laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene[7]

Objective: To synthesize **2-Bromo-5-methoxybenzyl bromide** via radical bromination of 2-bromo-5-methoxytoluene.

Materials:


- 2-bromo-5-methoxytoluene (0.050 mol)
- N-bromosuccinimide (NBS) (0.055 mol)

- Azobisisobutyronitrile (AIBN) (0.001 mol, as initiator)
- Carbon tetrachloride (CCl₄) (125 mL)
- Hexane
- Ethyl acetate
- Diatomaceous earth

Procedure:

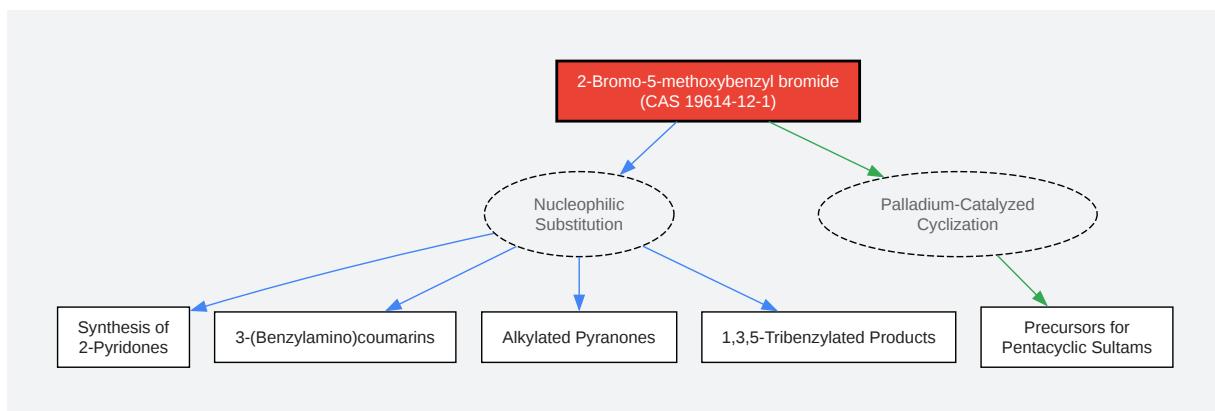
- In a round-bottom flask, dissolve 2-bromo-5-methoxytoluene and N-bromosuccinimide (NBS) in carbon tetrachloride.
- Add a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
- Stir the reaction mixture at 80 °C for 18 hours.
- After the reaction is complete, cool the mixture and dilute it with hexane.
- Filter the mixture through a pad of diatomaceous earth to remove insoluble by-products (succinimide).
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Wash the resulting residue with ethyl acetate to yield the final product, **2-Bromo-5-methoxybenzyl bromide**.

A patent also describes a one-pot reaction process starting from 3-methylanisole, which first undergoes bromination to form 3-methoxybenzyl bromide, followed by a second bromination step without isolation of the intermediate.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Bromo-5-methoxybenzyl bromide**.

Applications in Research and Drug Development


2-Bromo-5-methoxybenzyl bromide serves as a key intermediate in the synthesis of various complex organic molecules and biologically active compounds. Its utility stems from the reactivity of the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.

Key applications include:

- **Synthesis of Heterocycles:** It is used as a reactant partner for synthesizing biologically relevant heterocycles, such as 2-pyridones.[4]
- **Precursor for Polycyclic Sultams:** The compound is utilized to prepare precursors necessary for the synthesis of pentacyclic sultams, often through palladium-catalyzed intramolecular cyclization reactions.[6]
- **Synthesis of Coumarin Derivatives:** It is employed in the synthesis of 3-(benzylamino)coumarins.[6]
- **Alkylation Agent:** It can be used to synthesize compounds like 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one.[6]

- Formation of Tribenzylated Products: The reagent is also used in the preparation of 1,3,5-tribenzylated products.[\[6\]](#)

The versatility of this reagent is highlighted in numerous peer-reviewed papers, particularly in the context of palladium-catalyzed reactions for constructing complex molecular architectures.
[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of **2-Bromo-5-methoxybenzyl bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-methoxybenzyl Bromide | 19614-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-Bromo-5-methoxybenzyl bromide | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 2-Bromo-5-methoxybenzyl bromide | 19614-12-1 | FB12531 [biosynth.com]
- 5. 2-Bromo-5-methoxybenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-BROMO-5-METHOXYBENZYL BROMIDE 97 | 19614-12-1 [chemicalbook.com]
- 8. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035038#2-bromo-5-methoxybenzyl-bromide-cas-number-19614-12-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com